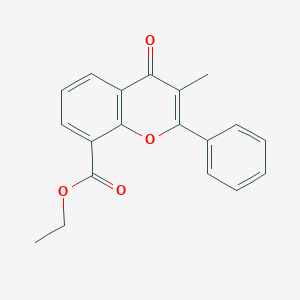

3-Metilflavona-8-carboxilato de etilo

Descripción general

Descripción

It is a carboxylic ester derived from 3-methylflavone-8-carboxylic acid . This compound is notable for its diverse applications in pharmaceutical and chemical research.

Aplicaciones Científicas De Investigación

Ethyl 3-methylflavone-8-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

It’s structurally related to flavoxate , which is known to act as a muscarinic antagonist . Muscarinic receptors are a type of cholinergic receptor, playing key roles in the parasympathetic nervous system.

Biochemical Pathways

Muscarinic antagonists like flavoxate can affect various physiological processes, including smooth muscle contraction, heart rate, and glandular secretion .

Result of Action

Muscarinic antagonists like flavoxate are known to suppress spasms, especially in tubular organs like the stomach, intestine, or urinary bladder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methylflavone-8-carboxylate typically involves the esterification of 3-methylflavone-8-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-methylflavone-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparación Con Compuestos Similares

Flavoxate: A closely related compound with similar chemical structure and pharmacological properties.

3-Methylflavone-8-carboxylic acid: The parent compound from which Ethyl 3-methylflavone-8-carboxylate is derived.

Uniqueness: Ethyl 3-methylflavone-8-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Its ability to act as a muscarinic antagonist sets it apart from other flavone derivatives .

Actividad Biológica

Ethyl 3-methylflavone-8-carboxylate, a derivative of 3-methylflavone-8-carboxylic acid, has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Ethyl 3-methylflavone-8-carboxylate has the molecular formula and a molecular weight of approximately 308.33 g/mol. The compound is characterized by a flavonoid structure, which is known for its potential therapeutic effects.

1. Smooth Muscle Relaxation and Calcium Blocking

Research indicates that ethyl 3-methylflavone-8-carboxylate exhibits significant smooth muscle relaxant properties. It acts as a calcium channel blocker, which is beneficial in conditions requiring muscle relaxation, such as gastrointestinal spasms. The stability of this compound at physiological pH enhances its therapeutic potential by prolonging its half-life in biological systems .

2. Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity. Studies suggest that it can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of cytokine production and the inhibition of pro-inflammatory mediators .

3. Local Anesthetic Properties

Ethyl 3-methylflavone-8-carboxylate also exhibits local anesthetic effects, which can be attributed to its ability to block sodium channels in nerve cells. This property is particularly useful in surgical procedures and pain management .

The biological activities of ethyl 3-methylflavone-8-carboxylate are primarily mediated through:

- Phosphodiesterase (PDE) Inhibition : The compound has been shown to inhibit PDE activity, leading to increased levels of cyclic AMP (cAMP), which plays a critical role in various physiological processes including muscle relaxation and anti-inflammatory responses .

- Calcium Channel Blockade : By blocking calcium influx into cells, the compound reduces muscle contractions and promotes relaxation in smooth muscle tissues .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Smooth Muscle Relaxation | Calcium channel blockade | , |

| Anti-inflammatory | Inhibition of cytokine production | , |

| Local Anesthetic | Sodium channel blockade | , |

Case Study: In Vivo Effects on Bladder Function

A study investigated the effects of ethyl 3-methylflavone-8-carboxylate on urinary bladder function in rats. The results showed that the compound significantly increased bladder capacity while decreasing micturition pressure, indicating its potential use in treating bladder dysfunctions .

Propiedades

IUPAC Name |

ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-3-22-19(21)15-11-7-10-14-16(20)12(2)17(23-18(14)15)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRGNMIIGIZYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189444 | |

| Record name | Ethyl 3-methylflavone-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35888-94-9 | |

| Record name | Ethyl 3-methylflavone-8-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-methylflavone-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHD2OG108J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.